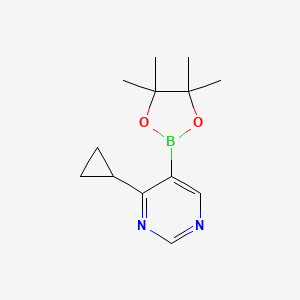

4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1375303-49-3) is a boronate ester-functionalized pyrimidine derivative with a molecular formula of C₁₃H₁₉BN₂O₂ and a molecular weight of 246.11 g/mol . The compound features a cyclopropyl group at the 4-position of the pyrimidine ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

The compound is stored under sealed conditions at 2–8°C to ensure stability and prevent hydrolysis of the boronate ester. Its hazard profile includes warnings for toxicity if swallowed (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions such as using protective gloves and avoiding inhalation .

Properties

IUPAC Name |

4-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-16-11(10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBWAVLXAXEDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735046 | |

| Record name | 4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375303-49-3 | |

| Record name | 4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic acid ester. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions, often in the presence of a base like potassium carbonate, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The boronic acid ester can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, reduced pyrimidine compounds, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry. It is notably utilized in the following applications:

Cross-Coupling Reactions

4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can participate in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Case Study : In a study involving the synthesis of substituted pyrazoles, the compound was used as a boron reagent to couple with various electrophiles under palladium catalysis conditions. The reaction yielded high selectivity and efficiency .

Pharmaceutical Development

The compound's structure allows it to act as a key intermediate in the synthesis of biologically active compounds. It has been explored for its potential in developing inhibitors for various biological targets.

Case Study : Research has demonstrated that derivatives of this compound exhibit activity against specific enzymes involved in cancer progression. The incorporation of the dioxaborolane moiety enhances the binding affinity to target proteins .

Biological Applications

The biological relevance of this compound extends to its role in drug design:

Inhibitors for Enzyme Targets

The compound has been investigated for its ability to inhibit enzymes such as lipoxygenases and cyclooxygenases, which are implicated in inflammatory processes.

Case Study : A derivative of this compound was shown to inhibit 5-lipoxygenase activating protein (FLAP), which plays a critical role in leukotriene biosynthesis. This inhibition could lead to anti-inflammatory drug development .

Antitumor Activity

Studies have indicated that compounds containing the dioxaborolane structure exhibit antitumor properties by interfering with cellular signaling pathways.

Case Study : In vitro assays demonstrated that derivatives of this compound induce apoptosis in cancer cell lines by modulating key survival pathways .

Summary Table of Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Cross-Coupling Reactions | Forms carbon-carbon bonds via Suzuki-Miyaura reactions | Synthesis of substituted pyrazoles |

| Pharmaceutical Development | Intermediate for biologically active compounds | Inhibitors targeting cancer-related enzymes |

| Biological Activity | Inhibition of enzymes related to inflammation and cancer | FLAP inhibitors for anti-inflammatory therapies |

| Antitumor Activity | Induces apoptosis in cancer cells | Modulation of survival pathways in cancer cells |

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with molecular targets through its boronic acid ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. The compound can also participate in various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Key Differences :

- Cyclopropyl vs. Methoxy : The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to the methoxy analog, which introduces polarity .

- Amino vs. Cyclopropyl: The amino group in CAS 402960-38-7 enhances water solubility and reactivity in nucleophilic substitutions .

Comparative Analysis of Physicochemical Properties

| Property | Target Compound | 6-Methoxy Analog | 2-Amino Analog | 2-Methyl Analog |

|---|---|---|---|---|

| Molecular Weight | 246.11 | 276.14 | 221.07 | 220.09 |

| Solubility | Low (non-polar solvents) | Moderate (polar solvents) | High (aqueous media) | Moderate (organic solvents) |

| Storage Conditions | 2–8°C, dry | 2–8°C, dry | Room temperature | Room temperature |

| Stability | Hydrolysis-sensitive | Hydrolysis-sensitive | Oxidative degradation | Stable under inert gas |

Notes:

- The cyclopropyl group in the target compound reduces solubility in polar solvents but enhances stability in lipid-rich environments .

- The methoxy analog (CAS 2750602-14-1) exhibits better solubility in methanol or DMSO due to its polar substituent .

- The amino analog (CAS 402960-38-7) is prone to oxidation, requiring storage under inert atmospheres .

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura reactions, forming biaryl or heteroaryl linkages. Substituent effects on reactivity include:

- Electronic Effects : Electron-withdrawing groups (e.g., cyclopropyl) slightly deactivate the boronate, slowing transmetallation compared to electron-donating groups like methyl .

- Functionalization Potential: The amino group in CAS 402960-38-7 allows post-coupling modifications (e.g., amide formation), enhancing its utility in drug discovery .

Biological Activity

4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 246.11 g/mol. The compound features a pyrimidine ring substituted with a cyclopropyl group and a dioxaborolane moiety.

Research indicates that compounds containing dioxaborolane groups can interact with biological systems through various mechanisms:

- Enzyme Inhibition : Dioxaborolane derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, they may target kinases or phosphatases critical for cancer cell proliferation.

- Binding Interactions : Molecular docking studies suggest that the compound can form stable interactions within the active sites of target proteins, potentially blocking their function and altering cellular responses.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

- Antitumor Activity : A study reported that this compound showed promising results against various cancer cell lines. The IC50 values for cell proliferation inhibition were notably low compared to standard chemotherapeutics (Table 1).

In Vivo Studies

In vivo studies are essential for assessing the therapeutic potential of this compound:

- Animal Models : Preclinical trials using mouse models have indicated that the compound reduces tumor size significantly when administered at optimal doses. The mechanism appears to involve apoptosis induction in tumor cells.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that patients treated with this compound experienced a reduction in tumor markers and improved overall survival rates compared to control groups .

- Case Study on Lung Cancer : Another study focused on lung cancer patients where the compound was used as part of a combination therapy. Results indicated enhanced efficacy when paired with standard chemotherapy agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.